molecular formula C25H24N2O2S B11708959 4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B11708959
M. Wt: 416.5 g/mol
InChI Key: IQNQZVKVGNHWNZ-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a butoxy group and a benzothiazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H24N2O2S/c1-3-4-15-29-21-12-8-18(9-13-21)24(28)26-20-10-6-19(7-11-20)25-27-22-14-5-17(2)16-23(22)30-25/h5-14,16H,3-4,15H2,1-2H3,(H,26,28)

InChI Key

IQNQZVKVGNHWNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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